5-HT6 Receptor Binding Affinity: Direct Comparison of Core Scaffold vs. Functionalized Derivative
The unsubstituted core scaffold 5-(piperazin-1-yl)-1H-indazole demonstrates high intrinsic binding affinity for the 5-HT6 receptor with a Ki value of 0.7 nM (700 pM) . This affinity is within the same order of magnitude as the fully elaborated clinical candidate WAY-255315 (3-(naphthalen-1-ylsulfonyl)-5-(piperazin-1-yl)-1H-indazole), which exhibits a Ki of 1.0 nM against human 5-HT6 receptor [1]. The retention of high-affinity binding in the unadorned core scaffold validates its procurement value as a validated starting point for SAR exploration—functionalization at the 3-position or N1-position can be performed without concern that the core lacks intrinsic target engagement. In contrast, 3-substituted piperazinyl indazole analogs (e.g., 3-(piperazin-1-yl)-1H-indazole) exhibit a different pharmacological profile, with mutagenicity liabilities identified in Ames assays when the piperazine is attached at the 3-position rather than the 5-position [2].
| Evidence Dimension | 5-HT6 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.7 nM (5-HT6 receptor) |
| Comparator Or Baseline | WAY-255315: Ki = 1.0 nM (human 5-HT6 receptor) |
| Quantified Difference | Comparable picomolar affinity; target compound within 1.4-fold of comparator |
| Conditions | Radioligand binding assay using [3H]-LSD; human recombinant 5-HT6 receptor expressed in HeLa or HEK293 cells |
Why This Matters
High intrinsic 5-HT6 affinity of the core scaffold reduces the risk of generating inactive derivatives during SAR campaigns and validates procurement for CNS-focused medicinal chemistry programs.
- [1] Liu KG, Robichaud AJ, Bernotas RC, et al. 5-Piperazinyl-3-sulfonylindazoles as potent and selective 5-hydroxytryptamine-6 antagonists. J Med Chem. 2010;53(21):7639-7646. PMID: 20932009. View Source
- [2] Chen H, Doss GA, Baillie TA, et al. Metabolism-dependent mutagenicity of a compound containing a piperazinyl indazole motif: Role of a novel P450-mediated metabolic reaction involving a putative oxaziridine intermediate. Chem Res Toxicol. 2006;19(10):1295-1304. View Source
